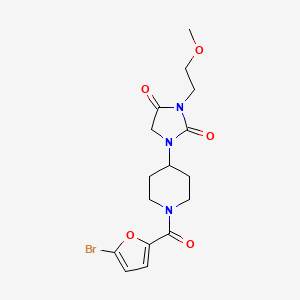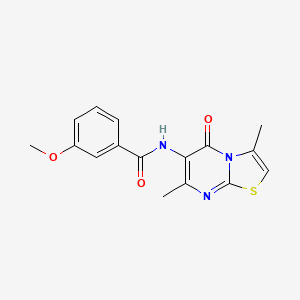![molecular formula C18H16F3NO3 B2637362 2-(4-formyl-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 735307-63-8](/img/structure/B2637362.png)
2-(4-formyl-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-formyl-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the linear formula C10H11NO4 . It has a molecular weight of 209.203 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach has been used in the synthesis of related compounds . This approach, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of this compound includes a formyl group, a dimethylphenoxy group, and a trifluoromethylphenyl group . The presence of these groups could bestow distinctive physical-chemical properties to the compound .Chemical Reactions Analysis
While specific chemical reactions involving “2-(4-formyl-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide” are not mentioned in the available data, related compounds have been involved in reactions such as the catalytic protodeboronation of pinacol boronic esters .科学的研究の応用
Potential Pesticide Applications : Compounds similar to the one , such as N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, have been characterized for their potential as pesticides. These compounds have been studied using X-ray powder diffraction, revealing their structural properties which could be crucial in understanding their effectiveness as pesticides (Olszewska, Tarasiuk, & Pikus, 2011).
Anticonvulsant Activity : Derivatives of 2,6-dimethylphenoxyacetamide have been synthesized and investigated for anticonvulsant activity. One such derivative demonstrated significant effectiveness in preventing seizures in animal models. This research provides insights into the therapeutic potential of these compounds in treating neurological disorders (Pękala et al., 2011).
Antimicrobial and Hemolytic Activity : The antimicrobial and hemolytic activities of certain derivatives of phenoxyacetamide have been explored. These compounds were found to exhibit activity against various microbial species, suggesting their potential in antimicrobial applications (Gul et al., 2017).
Synthetic Chemistry and Molecular Structure : The synthesis and structural analysis of various acetamide derivatives, including those similar to the compound , have been a topic of study. These analyses provide valuable information on the molecular structure and potential chemical properties of these compounds (Hirota et al., 1978).
Radiosynthesis for Imaging Studies : Research has been conducted on the synthesis of specific derivatives for use in positron emission tomography (PET) imaging. Such studies are crucial in developing new imaging agents for medical diagnostics (Dollé et al., 2008).
Herbicidal Activity : Novel derivatives of phenoxyacetamide have been synthesized and tested for herbicidal activity. This research contributes to the development of new herbicides for agricultural use (Wu et al., 2011).
Pharmacological Properties : Various derivatives of 2,6-dimethylphenoxyacetamide have been synthesized and analyzed for their pharmacological properties, including potential antibacterial agents. Such studies highlight the diverse applications of these compounds in medicine (Shah et al., 2001).
特性
IUPAC Name |
2-(4-formyl-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO3/c1-11-7-13(9-23)8-12(2)17(11)25-10-16(24)22-15-5-3-14(4-6-15)18(19,20)21/h3-9H,10H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMOVJZLGHELIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=CC=C(C=C2)C(F)(F)F)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-formyl-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

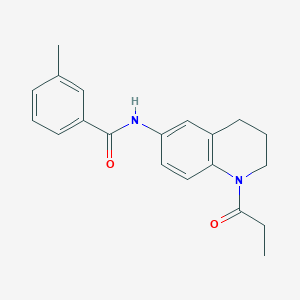
![N-benzyl-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2637282.png)
![Methyl N-[[4-(furan-2-yl)thiophen-2-yl]methyl]carbamate](/img/structure/B2637285.png)
![2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(2-pyrrol-1-ylethyl)propanamide](/img/structure/B2637286.png)
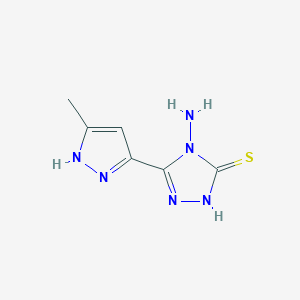

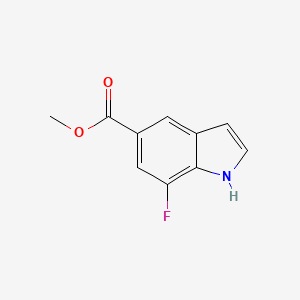
![N-[2-(naphthalen-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2637292.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2637295.png)
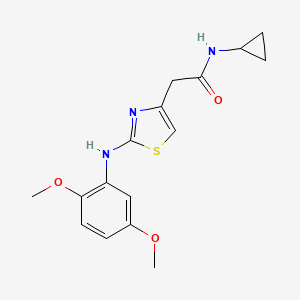
![N-(4-ethoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2637297.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea](/img/structure/B2637299.png)
